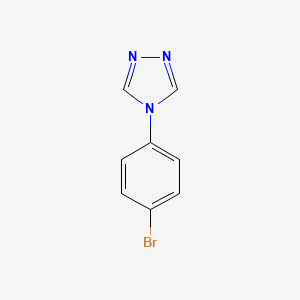

4-(4-bromophenyl)-4H-1,2,4-triazole

Overview

Description

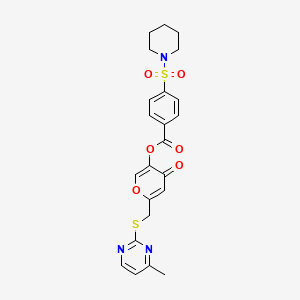

The compound “4-(4-bromophenyl)-4H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “4-(4-bromophenyl)-4H-1,2,4-triazole” would likely be planar due to the aromatic nature of the triazole ring . The bromophenyl group would add significant weight to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-bromophenyl)-4H-1,2,4-triazole” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature .Scientific Research Applications

Antimicrobial and Antifungal Activity

- Research has revealed that derivatives of 1,2,4-triazole, including those similar to 4-(4-bromophenyl)-4H-1,2,4-triazole, exhibit significant antimicrobial and antifungal properties. These compounds have been synthesized and tested for their effectiveness against various microorganisms, showing promising results in this field (Safonov & Panasenko, 2022).

Corrosion Inhibition

- 4-(4-bromophenyl)-4H-1,2,4-triazole derivatives have been studied for their application in corrosion inhibition, particularly for protecting metals like steel in corrosive environments. These compounds have shown efficacy in reducing corrosion, making them valuable in material science and engineering (Bentiss et al., 2007).

Synthesis and Characterization

- Various studies have focused on the synthesis and characterization of 1,2,4-triazole derivatives, including those similar to 4-(4-bromophenyl)-4H-1,2,4-triazole. These studies provide insights into the chemical properties and potential applications of these compounds in different scientific fields, such as pharmaceuticals and materials science (Al-amiery et al., 2020).

Biological Activities

- Research on 1,2,4-triazole derivatives has highlighted their potential in various biological applications. This includes their use in pharmaceuticals due to their wide range of biological activities, such as anti-inflammatory, antiviral, and antitumor properties. These compounds are considered promising for the development of new medications (Ferreira et al., 2013).

Veterinary Applications

- Some 1,2,4-triazole derivatives have been used in veterinary medicine, demonstrating effectiveness in treating certain conditions in animals. The broad spectrum of biological activity of these compounds makes them suitable for various therapeutic applications in veterinary practice (Ohloblina et al., 2022).

Future Directions

properties

IUPAC Name |

4-(4-bromophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJQMOVSRWLIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenyl)-4H-1,2,4-triazole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776317.png)

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)

![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)

![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)